molecular formula C14H18BrNO2 B8241097 5-Bromo-N-cyclobutyl-2-isopropoxybenzamide

5-Bromo-N-cyclobutyl-2-isopropoxybenzamide

Cat. No.: B8241097
M. Wt: 312.20 g/mol
InChI Key: UVKKQLWYFVUGOZ-UHFFFAOYSA-N
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Description

5-Bromo-N-cyclobutyl-2-isopropoxybenzamide is an organic compound with the molecular formula C13H16BrNO2 It is a brominated benzamide derivative, characterized by the presence of a bromine atom at the 5-position of the benzene ring, a cyclobutyl group attached to the nitrogen atom, and an isopropoxy group at the 2-position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-cyclobutyl-2-isopropoxybenzamide typically involves the following steps:

    Amidation: The cyclobutylamine is then reacted with the brominated benzene derivative to form the benzamide. This step usually requires the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-cyclobutyl-2-isopropoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the isopropoxy group and the amide moiety.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or thiourea can be used for substitution reactions. Conditions typically involve heating in a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as azido or thiol derivatives.

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Hydrolysis: Products include the corresponding carboxylic acid and cyclobutylamine.

Scientific Research Applications

5-Bromo-N-cyclobutyl-2-isopropoxybenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-N-cyclobutyl-2-isopropoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the isopropoxy group can influence the compound’s binding affinity and selectivity towards these targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-N-cyclopropyl-2-isopropoxybenzamide: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.

    5-Bromo-N-cyclobutyl-2-methoxybenzamide: Similar structure but with a methoxy group instead of an isopropoxy group.

    5-Chloro-N-cyclobutyl-2-isopropoxybenzamide: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

5-Bromo-N-cyclobutyl-2-isopropoxybenzamide is unique due to the combination of the bromine atom, cyclobutyl group, and isopropoxy group, which can influence its chemical reactivity and biological activity. The presence of the bromine atom can enhance its electrophilic properties, making it a versatile intermediate in organic synthesis. The cyclobutyl group can impact its steric properties, while the isopropoxy group can affect its solubility and interaction with biological targets.

Properties

IUPAC Name

5-bromo-N-cyclobutyl-2-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-9(2)18-13-7-6-10(15)8-12(13)14(17)16-11-4-3-5-11/h6-9,11H,3-5H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKKQLWYFVUGOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Br)C(=O)NC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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